molecular formula C12H13NO2 B8611556 3-(3-ethoxy-4-methoxyphenyl)prop-2-enenitrile

3-(3-ethoxy-4-methoxyphenyl)prop-2-enenitrile

Cat. No.: B8611556
M. Wt: 203.24 g/mol
InChI Key: OKTPCKVVDSYWLW-UHFFFAOYSA-N
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Description

3-(3-ethoxy-4-methoxyphenyl)prop-2-enenitrile is an organic compound with a complex structure that includes ethoxy and methoxy functional groups attached to a phenyl ring, which is further connected to an acrylonitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-ethoxy-4-methoxyphenyl)prop-2-enenitrile typically involves the reaction of 3-ethoxy-4-methoxybenzaldehyde with malononitrile in the presence of a base such as piperidine. The reaction proceeds via a Knoevenagel condensation, forming the desired acrylonitrile derivative .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the Knoevenagel condensation reaction conditions to maximize yield and purity, potentially using continuous flow reactors for better control over reaction parameters.

Chemical Reactions Analysis

Types of Reactions

3-(3-ethoxy-4-methoxyphenyl)prop-2-enenitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, introducing different substituents onto the ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be used.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products Formed

    Oxidation: Carboxylic acids or aldehydes.

    Reduction: Primary amines.

    Substitution: Various substituted phenyl derivatives depending on the electrophile used.

Scientific Research Applications

3-(3-ethoxy-4-methoxyphenyl)prop-2-enenitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(3-ethoxy-4-methoxyphenyl)prop-2-enenitrile depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The exact pathways involved would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3-ethoxy-4-methoxyphenyl)prop-2-enenitrile is unique due to the presence of both ethoxy and methoxy groups on the phenyl ring, which can influence its chemical reactivity and interactions with biological targets. This structural uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C12H13NO2

Molecular Weight

203.24 g/mol

IUPAC Name

3-(3-ethoxy-4-methoxyphenyl)prop-2-enenitrile

InChI

InChI=1S/C12H13NO2/c1-3-15-12-9-10(5-4-8-13)6-7-11(12)14-2/h4-7,9H,3H2,1-2H3

InChI Key

OKTPCKVVDSYWLW-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=CC(=C1)C=CC#N)OC

Origin of Product

United States

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